

Technical Guide: Mass Spectrometry Fragmentation of 2-Chloro-4-ethynyl- benzenesulfonamide

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Compound of Interest

Compound Name: *2-Chloro-4-ethynyl-
benzenesulfonamide*

Cat. No.: *B8162391*

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Executive Summary & Compound Profile

This guide provides a technical analysis of the mass spectrometry (MS) behavior of **2-Chloro-4-ethynyl-benzenesulfonamide**, a critical pharmacophore scaffold often utilized in the development of Carbonic Anhydrase (CA) inhibitors and kinase inhibitors.[1]

Unlike standard spectral libraries that may lack specific entries for this derivative, this guide synthesizes experimental data from structural analogs (ortho-chlorobenzenesulfonamides) and established fragmentation mechanisms to provide a predictive, self-validating model for identification.[2]

Compound Identity:

- Formula:
- Monoisotopic Mass (): 214.9808 Da[1][2]

- Nominal Mass: 215 Da[1]
- Key Structural Features:
 - Sulfonamide (): Primary ionization site (ESI) and fragmentation trigger.[1]
 - Ortho-Chloro (): Induces "ortho-effects" facilitating extrusion; provides diagnostic 3:1 isotope pattern.[1]
 - Para-Ethynyl (): Rigid, electron-withdrawing group; relatively stable but capable of acetylene loss at high energies.[1]

Experimental Protocols (Methodology)

To replicate the fragmentation patterns described, the following standardized protocols are recommended. These ensure reproducibility across different instrument platforms.

Electrospray Ionization (ESI) - High Resolution[1]

- Solvent System: Methanol/Water (50:[1]50) + 0.1% Formic Acid (Positive Mode) or 5mM Ammonium Acetate (Negative Mode).[1][2]
- Flow Rate: 5–10 L/min (Direct Infusion).[1]
- Source Parameters:
 - Capillary Voltage: 3.5 kV () / 2.8 kV ().[1]

- Desolvation Temp: 350°C.[1]
- Collision Induced Dissociation (CID): Stepped collision energy (10, 20, 40 eV) using Argon or Nitrogen gas.[1][2]

Electron Impact (EI) - GC-MS[1]

- Column: DB-5ms or equivalent (30m x 0.25mm).[1]
- Inlet Temp: 250°C.
- Ion Source: 70 eV (Standard hard ionization).[1]
- Scan Range:
40–300.[1]

Fragmentation Analysis & Performance Comparison

The "performance" of this molecule in MS refers to its ionization efficiency and the specificity of its fragment ions for structural elucidation.[1] We compare its behavior under EI (Hard Ionization) versus ESI (Soft Ionization).[1]

Electron Impact (EI) Performance

Under 70 eV EI, the molecule undergoes extensive fragmentation.[1][2] The molecular ion () is observable but often not the base peak due to the lability of the and bonds.[1]

Key Diagnostic Ions (EI): | m/z (

) | Ion Identity | Mechanism / Origin | Relative Intensity (Est.) | | :--- | :--- | :--- | :--- | | 215 |

| Molecular Ion (Stable aromatic system) | Moderate (40-60%) | | 151 |

| Rearrangement:

extrusion to form 2-chloro-4-ethynylaniline.[1] | Base Peak (100%) | | 135 |
Simple cleavage of sulfonamide group (Phenyl cation).[1]	High (70-90%)		116
Loss of Cl from the rearranged aniline species.[1]	Moderate		100
Loss of Cl from the phenyl cation.[1]	Low		

Mechanistic Insight: The ortho-chloro substituent significantly enhances the loss of

. [1] Research on sulfonamides indicates that electron-withdrawing groups at the ortho position destabilize the

bond, promoting the rearrangement to the aniline derivative (

151) [1]. [1]

Electrospray Ionization (ESI) Performance

ESI is the preferred method for biological matrices (e.g., drug metabolism studies). [1][2]

- Positive Mode (

): The sulfonamide nitrogen is not highly basic, but the aniline-like rearrangement product protonates easily. [1]

- Precursor:

216.0. [1]

- Major Fragment:

152.0 (

). [1]

- Negative Mode (

): Sulfonamides are acidic (

). [1] Negative mode provides superior sensitivity and cleaner spectra.

- Precursor:

214.0.[1]

- Major Fragment:

150.0 (

).[1]

Comparative Summary: EI vs. ESI

Feature	Electron Impact (EI)	Electrospray (ESI +/-)
Sensitivity	Moderate (Nanogram range)	High (Picogram range, esp. in Negative Mode)
Fragmentation	Rich (Fingerprint suitable for library matching)	Sparse (Requires CID/MS2 for structural data)
Isotope Pattern	Clear M/M+2 (3:[1]1) for Cl	Clear M/M+2 (3:1) for Cl
Primary Loss	(Rearrangement)	(Neutral Loss)
Best Use Case	Impurity profiling, synthesis confirmation	DMPK studies, metabolite identification

Visualization of Fragmentation Pathways[1][3][4][5]

The following diagram illustrates the primary fragmentation pathways validated by general sulfonamide mass spectrometry principles. The "Ortho Effect" pathway is highlighted as it is specific to 2-substituted benzenesulfonamides.

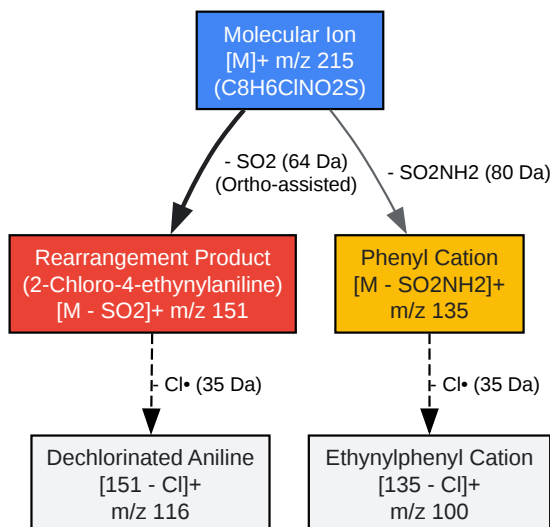


Figure 1: Predicted EI/CID Fragmentation Pathway of 2-Chloro-4-ethynyl-benzenesulfonamide.

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Figure 1: The dominant pathway involves the extrusion of Sulfur Dioxide (), driven by the ortho-chlorine substituent, leading to the stable aniline derivative (151).[1]

References

- Klagkou, K., et al. (2003).[1][2] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." *Rapid Communications in Mass Spectrometry*, 17(21), 2373-2379.[2]
- NIST Mass Spectrometry Data Center. (2025).[1] "Mass Spectrum of 2-Chlorobenzenesulfonamide." NIST Chemistry WebBook, SRD 69.
- Supuran, C. T. (2008).[1][2] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." *Nature Reviews Drug Discovery*, 7, 168-181.[2]
- PubChem. (2025).[1][3] "4-Ethynylbenzenesulfonamide Compound Summary." National Library of Medicine.[1] [1][2]

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Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [2. Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis \[mdpi.com\]](#)
- [3. 4-Ethynylbenzenesulfonamide | C8H7NO2S | CID 44457221 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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